molecular formula C19H15ClN4O2S B2945581 (E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 894035-36-0

(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2945581
CAS RN: 894035-36-0
M. Wt: 398.87
InChI Key: XGAPPLDCZJKPET-BQYQJAHWSA-N
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Description

(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.
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Scientific Research Applications

In Vitro Cytotoxic Potency on Human Cancer Cell Lines

A study conducted by Sa̧czewski et al. (2004) involved the synthesis of acrylonitriles substituted with triazoles or benzimidazoles and various rings, including furan. These compounds were tested for in vitro cytotoxic potency on human cancer cell lines. The structure-activity relationships indicated the flexibility of position 2 for substituents with various nitrogen heterocyclics, while position 3 was sensitive to change. One compound with a similar structure was found to be more potent than cisplatin and etoposide in causing cell death, hinting at potential applications in cancer therapy (Sa̧czewski et al., 2004).

Antibacterial, Antiurease, and Antioxidant Activities

Another study by Sokmen et al. (2014) synthesized compounds using a furan-2-yl ring and evaluated them for antibacterial, antiurease, and antioxidant activities. This demonstrates the potential of such compounds in antimicrobial and antioxidant applications (Sokmen et al., 2014).

Antimicrobial Activities

Kumsi et al. (2010) reported the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives, including those with a furan-2-yl ring, and tested their in vitro antimicrobial activities. These findings suggest potential use in developing new antimicrobial agents (Kumsi et al., 2010).

Herbicidal Activities

Research by Wang et al. (2004) on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates revealed good herbicidal activities, highlighting the potential agricultural applications of such compounds (Wang et al., 2004).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions .

Mode of Action

It is known that similar compounds can interact with various target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could potentially explain their wide range of pharmacological activities .

Biochemical Pathways

Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, and their inhibition can lead to a wide range of downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability.

Result of Action

Similar compounds have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These activities suggest that the compound could have a wide range of molecular and cellular effects.

properties

IUPAC Name

(E)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c20-14-5-3-13(4-6-14)18-22-19-24(23-18)15(12-27-19)9-10-21-17(25)8-7-16-2-1-11-26-16/h1-8,11-12H,9-10H2,(H,21,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAPPLDCZJKPET-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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